molecular formula C13H17N3OS B15114543 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

Cat. No.: B15114543
M. Wt: 263.36 g/mol
InChI Key: ULZAMBYZRHBBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is a chemical compound with a unique structure that combines a pyridine ring with a cyano group and a sulfanyl group, attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N-(3-methylbutyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C13H17N3OS/c1-10(2)5-7-15-12(17)9-18-13-11(8-14)4-3-6-16-13/h3-4,6,10H,5,7,9H2,1-2H3,(H,15,17)

InChI Key

ULZAMBYZRHBBRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=C(C=CC=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.